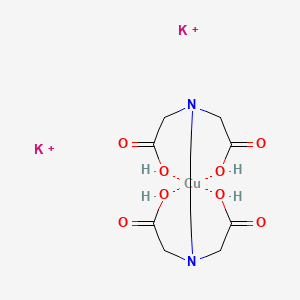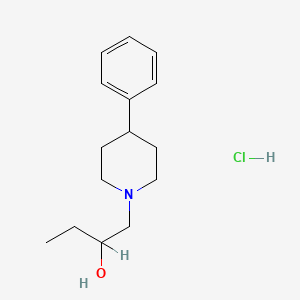
(+-)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group attached to the piperidine ring and a hydroxybutyl group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride typically involves the reaction of 4-phenylpiperidine with 2-chlorobutanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the piperidine nitrogen. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and sustainable synthesis process .
Chemical Reactions Analysis
Types of Reactions
(±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The phenyl group can undergo reduction to form a cyclohexyl derivative.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketone or carboxylic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-4-phenylpiperidine hydrochloride
- N-(2-Hydroxypropyl)-4-phenylpiperidine hydrochloride
- N-(2-Hydroxybutyl)-4-cyclohexylpiperidine hydrochloride
Uniqueness
(±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride is unique due to its specific combination of a phenyl group and a hydroxybutyl group attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
120447-50-9 |
|---|---|
Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
1-(4-phenylpiperidin-1-yl)butan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-15(17)12-16-10-8-14(9-11-16)13-6-4-3-5-7-13;/h3-7,14-15,17H,2,8-12H2,1H3;1H |
InChI Key |
KDKNHIPRGMHSMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCC(CC1)C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)
![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)


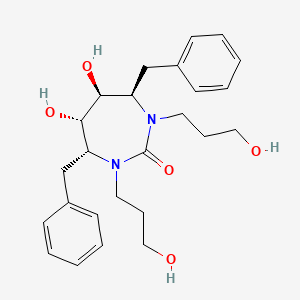


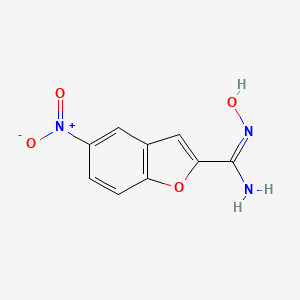
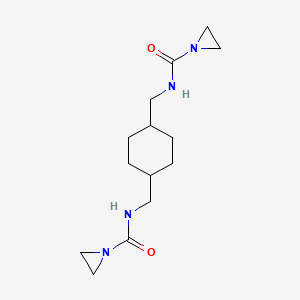
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)

